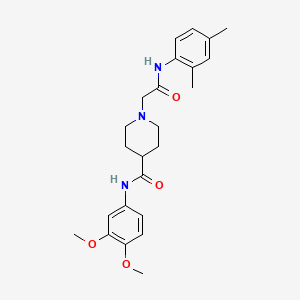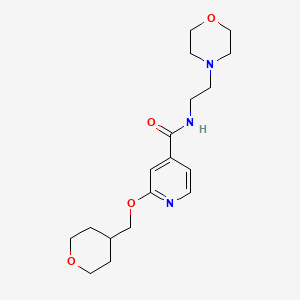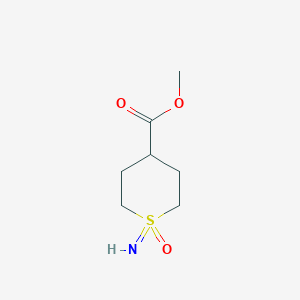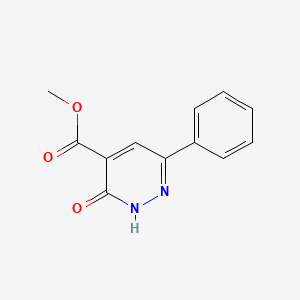![molecular formula C19H23N3O6S B2537443 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide CAS No. 899979-23-8](/img/structure/B2537443.png)
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a furan ring attached to a piperazine ring through a carbonyl group . The sulfonylethyl and methoxybenzamide groups would be attached at other positions on the molecule. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and piperazine rings, as well as the other functional groups present in the molecule. Furan rings can undergo reactions like electrophilic substitution and oxidation . Piperazine rings can participate in reactions like alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight and the potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Dopamine D4 Receptor Ligands
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , has been studied as a high-affinity and selective ligand for the dopamine D4 receptor. Structural modifications to this lead compound, including changes to the amide bond and the intermediate alkyl chain, were explored to understand their impact on receptor affinity. These modifications generally resulted in decreased affinity for the dopamine D4 receptor, highlighting the delicate balance between structural changes and receptor binding efficacy (Perrone et al., 2000).
Multi-functional Heterocyclic Compounds
A study on derivatives of 2-furoic piperazide, which shares a core structure with the compound of interest, reported the synthesis of new multi-functional derivatives with potential inhibitory effects against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds were evaluated for their potential in treating type 2 diabetes and Alzheimer's disease, suggesting the versatility of such structures in addressing multiple therapeutic targets (Abbasi et al., 2018).
Selective Serotonin 4 Receptor Agonists
Research into benzamide derivatives, including those structurally related to the queried compound, has identified potential selective agonists for the serotonin 4 (5-HT4) receptor. These agonists were found to influence gastrointestinal motility, suggesting applications in treating gastrointestinal disorders. The modifications in these compounds affected their interaction with 5-HT4 receptors and could inform the design of novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Corrosion Inhibition
A novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrating structural similarities to the target compound, was evaluated for its efficacy in preventing mild steel corrosion in acidic media. The study indicates the potential application of such compounds in corrosion inhibition, a critical concern in industrial settings (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-5-2-4-15(14-16)18(23)20-7-13-29(25,26)22-10-8-21(9-11-22)19(24)17-6-3-12-28-17/h2-6,12,14H,7-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBFSMRCEKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)




![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)
